

# In-depth Technical Guide: Spectroscopic Data for 2,3-Dichlorobenzotrifluoride

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## Compound of Interest

Compound Name: 2,3-DICHLOROBENZOTRIFLUORIDE

Cat. No.: B1294808

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This technical guide provides a comprehensive overview of the available spectroscopic data and general analytical methodologies for **2,3-dichlorobenzotrifluoride** (CAS Number: 54773-19-2). Due to a notable lack of publicly available, specific experimental spectra for this compound, this document focuses on its known properties, general experimental protocols for spectroscopic analysis, and a logical workflow for its characterization. This guide is intended to serve as a foundational resource for professionals engaged in the synthesis, analysis, and application of chlorinated and fluorinated aromatic compounds.

## Core Compound Information

**2,3-Dichlorobenzotrifluoride**, also known as 1,2-dichloro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound.<sup>[1][2]</sup> It serves as a chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals.<sup>[1][2][3]</sup>

Table 1: Physicochemical Properties of **2,3-Dichlorobenzotrifluoride**

Property	Value	Reference(s)
CAS Number	54773-19-2	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> F <sub>3</sub>	[1][2]
Molecular Weight	215.00 g/mol	[1][2]
Melting Point	-26 °C	[2]
Boiling Point	177-179 °C	[2]
Density	1.483 g/cm <sup>3</sup>	[2]

## Spectroscopic Data Summary

Extensive searches of public spectroscopic databases and scientific literature did not yield specific, quantitative spectral data for **2,3-dichlorobenzotrifluoride**. The following tables are structured to present such data; however, the values remain to be determined by experimental analysis.

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data for **2,3-Dichlorobenzotrifluoride**

Spectrum	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
<sup>1</sup> H NMR	Data not available	-	-	Aromatic Protons
<sup>13</sup> C NMR	Data not available	-	-	Aromatic & CF <sub>3</sub> Carbons
<sup>19</sup> F NMR	Data not available	-	-	-CF <sub>3</sub> Group

Table 3: Infrared (IR) Spectroscopy Data for **2,3-Dichlorobenzotrifluoride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	-	-

Table 4: Mass Spectrometry (MS) Data for **2,3-Dichlorobenzotrifluoride**

m/z	Relative Intensity (%)	Assignment
Data not available	-	-

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for **2,3-Dichlorobenzotrifluoride**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L·mol <sup>-1</sup> ·cm <sup>-1</sup> )
Data not available	-	-

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **2,3-dichlorobenzotrifluoride**. These methodologies are based on standard practices for the analysis of similar aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-dichlorobenzotrifluoride** in a suitable deuterated solvent (e.g., chloroform-d (CDCl<sub>3</sub>) or acetone-d<sub>6</sub>).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts of <sup>1</sup>H and <sup>13</sup>C spectra.
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- For  $^{13}\text{C}$  NMR, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

## Infrared (IR) Spectroscopy

- Sample Preparation: As **2,3-dichlorobenzotrifluoride** is a liquid at room temperature, the IR spectrum can be obtained using a neat sample.
- ATR-FTIR Method:
  - Place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
  - Record the spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).
- Thin Film Method:
  - Alternatively, place a drop of the liquid between two salt plates (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) to form a thin film.
  - Mount the plates in the spectrometer and acquire the spectrum.

## Mass Spectrometry (MS)

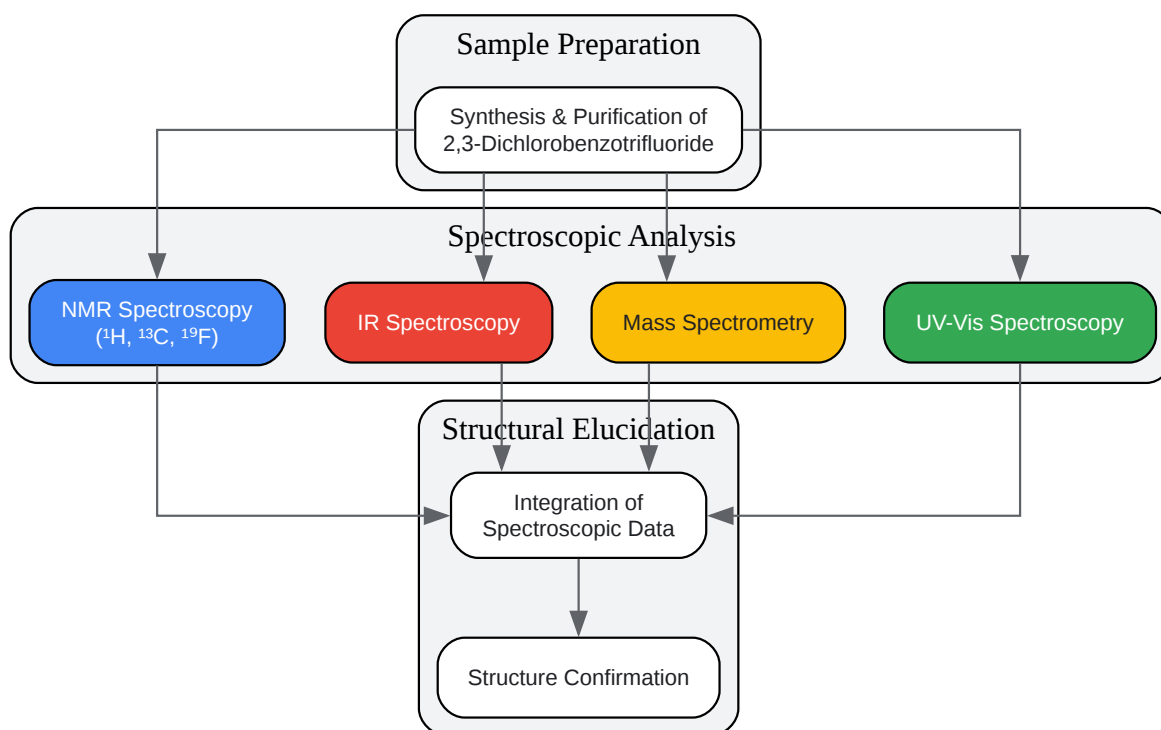
- Sample Introduction: Introduce a dilute solution of **2,3-dichlorobenzotrifluoride** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. Gas chromatography-mass spectrometry (GC-MS) is a common method for separation and analysis.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragment ions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2,3-dichlorobenzotrifluoride** in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of known concentration.
- Data Acquisition:
  - Use a quartz cuvette with a defined path length (typically 1 cm).
  - Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).
  - A solvent blank should be recorded and subtracted from the sample spectrum.

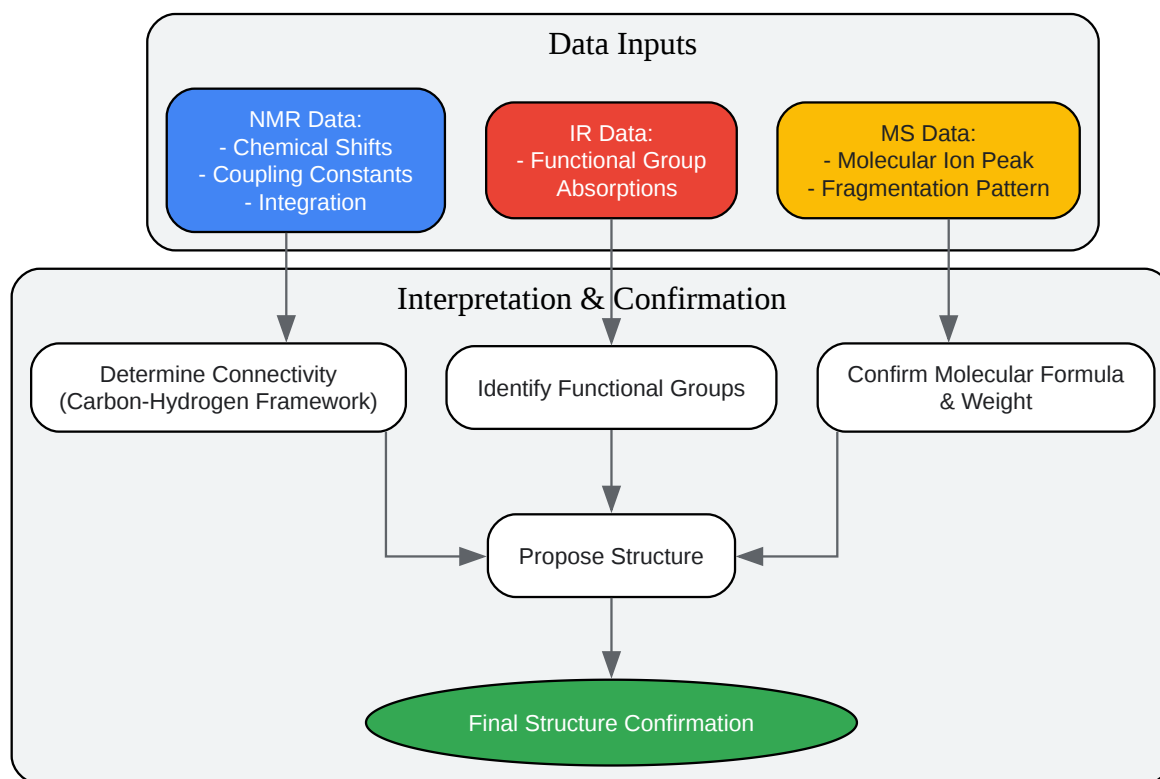
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **2,3-dichlorobenzotrifluoride**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **2,3-dichlorobenzotrifluoride**.



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Caption: A diagram showing the logical relationship of data integration for structural elucidation.

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- To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic Data for 2,3-Dichlorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294808#spectroscopic-data-for-2-3-dichlorobenzotrifluoride]

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